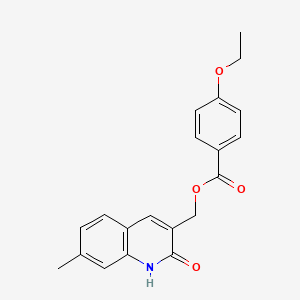
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is a potent and selective inhibitor of EAATs, which are responsible for the uptake of glutamate from the synaptic cleft. By inhibiting EAATs, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide increases the extracellular concentration of glutamate, which can lead to increased excitotoxicity and neuronal damage. However, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate uptake, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to inhibit the activity of GABA transporters and to modulate the activity of NMDA receptors. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has also been shown to increase the release of dopamine and to inhibit the activity of monoamine transporters.
Advantages and Limitations for Lab Experiments
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of EAATs, which makes it a valuable tool for studying glutamate transport. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is also relatively stable and can be easily synthesized in large quantities. However, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has some limitations as well. It has been shown to have off-target effects on other transporters and receptors, which can complicate data interpretation. In addition, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.
Future Directions
There are a number of future directions for research on N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide. One area of interest is the development of more selective inhibitors of EAATs. Another area of interest is the use of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide in combination with other drugs for the treatment of neurological disorders. Finally, there is interest in developing new experimental systems for studying the effects of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide on glutamate transport and neuronal function.
Synthesis Methods
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butylphenylhydrazine, which is then reacted with ethyl chloroacetate to form 4-(tert-butyl)phenylhydrazinecarboxylate. The carboxylate is then reacted with ethyl isobutyrate to form N-((4-(tert-butyl)phenyl)hydrazono)methyl)isobutyramide. Finally, the oxadiazole ring is formed by reacting the hydrazone with acetic anhydride and sodium azide.
Scientific Research Applications
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to increase the extracellular concentration of glutamate, which can lead to increased excitotoxicity and neuronal damage. However, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
properties
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-11(2)16(21)18-10-14-19-15(20-22-14)12-6-8-13(9-7-12)17(3,4)5/h6-9,11H,10H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPGFIGKKLOUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)








![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)
